REACTION_CXSMILES
|
OS(O)(=O)=O.[N+:6]([O-:9])(O)=[O:7].[Br:10][C:11]1[S:15][N:14]=[CH:13][CH:12]=1>>[Br:10][C:11]1[S:15][N:14]=[CH:13][C:12]=1[N+:6]([O-:9])=[O:7]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=NS1
|
Name
|
ice water
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 70° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
it was poured
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate twice (150 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo at room temperature (25° C.)
|
Type
|
CUSTOM
|
Details
|
The residue was purified with flash column (eluent: 5-20% ethyl acetate/petroleum ether)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=NS1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21 mmol | |
AMOUNT: MASS | 4.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |